4-Isobutoxypicolinimidamide hydrochloride

Catalog No.
S12324795
CAS No.
1179361-97-7
M.F
C10H16ClN3O
M. Wt
229.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isobutoxypicolinimidamide hydrochloride

CAS Number

1179361-97-7

Product Name

4-Isobutoxypicolinimidamide hydrochloride

IUPAC Name

4-(2-methylpropoxy)pyridine-2-carboximidamide;hydrochloride

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

InChI

InChI=1S/C10H15N3O.ClH/c1-7(2)6-14-8-3-4-13-9(5-8)10(11)12;/h3-5,7H,6H2,1-2H3,(H3,11,12);1H

InChI Key

YSFPMMQSKNANGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=NC=C1)C(=N)N.Cl

4-Isobutoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C10H16ClN3O\text{C}_{10}\text{H}_{16}\text{ClN}_{3}\text{O} and a molecular weight of approximately 229.71 g/mol. It is identified by the CAS number 1179361-97-7. This compound features a picolinimidamide structure, which is characterized by a pyridine ring substituted with an isobutoxy group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in chemical synthesis and biological studies .

Typical of imidamide compounds. These include:

  • Nucleophilic Substitution: The chlorine atom in the hydrochloride can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Deprotonation: The amine group can undergo deprotonation under basic conditions, allowing for further functionalization.
  • Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

These reactions are significant for synthesizing modified derivatives that may exhibit different biological or chemical properties.

The synthesis of 4-Isobutoxypicolinimidamide hydrochloride typically involves several steps:

  • Formation of Picolinic Acid Derivative: Starting from a suitable picolinic acid derivative, the isobutoxy group can be introduced via alkylation.
  • Imidamide Formation: The next step involves reacting the picolinic acid derivative with an appropriate amine to form the imidamide structure.
  • Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility.

This multi-step synthesis allows for the introduction of various functional groups at different stages to tailor the compound's properties .

4-Isobutoxypicolinimidamide hydrochloride has potential applications in several fields:

  • Pharmaceutical Development: As a building block in drug synthesis, particularly for compounds targeting infectious diseases or cancer.
  • Chemical Research: Used as a reagent in organic synthesis and for studying reaction mechanisms involving imidamides.
  • Biochemical Studies: Potentially useful in assays related to enzyme activity or cellular responses due to its biological activity.

Interaction studies involving 4-Isobutoxypicolinimidamide hydrochloride may focus on its binding affinity with various biological targets, including:

  • Enzymes: Investigating how this compound affects enzyme kinetics and inhibition patterns.
  • Receptors: Evaluating its potential as a ligand for specific receptors involved in disease pathways.
  • Cellular Mechanisms: Understanding its impact on cell signaling pathways and metabolic processes.

Such studies are crucial for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 4-Isobutoxypicolinimidamide hydrochloride. Below is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarityNotable Features
5-Methoxypicolinimidamide hydrochloride1179359-60-40.91Exhibits antimicrobial properties
4-(Pentyloxy)picolinimidamide hydrochloride1179362-46-90.81Potential use in drug delivery systems
3-Propoxypicolinimidamide hydrochloride1179362-43-60.75Investigated for anticancer activity
N-Hydroxy-5-methoxypicolinimidamide327056-65-50.91Known for its enzyme inhibition capabilities
Picolinimidamide hydrochloride51285-26-80.74Basic structural reference for imidamides

These compounds illustrate the diversity within the picolinimidamide class while emphasizing the unique characteristics of 4-Isobutoxypicolinimidamide hydrochloride related to its specific substituents and potential applications .

Multi-Step Synthetic Pathways for Picolinimidamide Derivatives

The synthesis of 4-isobutoxypicolinimidamide hydrochloride typically begins with the preparation of picolinimidamide precursors. A prevalent approach involves O-acylation followed by cycloaromatization, as demonstrated in the synthesis of related BOxAzaPys compounds. For instance, pyridine-2,6-bis-amidoxime intermediates undergo condensation with carboxylic acids using 1,1′-carbonyldiimidazole (CDI) as a coupling agent. This method, however, faces challenges in yield optimization due to competing oligomerization side reactions, particularly when introducing bulky substituents like isobutoxy groups.

A stepwise protocol proves more effective for structurally complex derivatives. As illustrated in the synthesis of quinolinium oxadiazoles, cyano intermediates such as ( Z)-6-cyano- N′-hydroxypicolinimidamide can be sequentially functionalized. The cyano group is first converted to an amidoxime via hydroxylamine treatment, followed by O-acylation and cycloaromatization to install the isobutoxy moiety. This method improves yield by isolating intermediates at critical stages, reducing side-product formation.

Table 1: Comparative Yields for Picolinimidamide Synthesis Routes

MethodKey ReagentYield (%)Reference
One-pot CDI couplingCDI15–25
Stepwise cyano conversionHydroxylamine40–55

Regioselective Functionalization at the Pyridine 4-Position

Achieving C-4 selectivity in pyridine derivatives requires precise steric and electronic control. Recent breakthroughs employ enzyme-mimic pocket-type urea activators to direct nucleophilic attack exclusively to the 4-position. These reagents create a steric environment that favors interaction with the pyridine’s meta-carbon, enabling alkylation and arylation with diverse nucleophiles. For 4-isobutoxypicolinimidamide, this strategy ensures that the isobutoxy group installs regioselectively without competing C-2 or C-3 functionalization.

Notably, radical-based C-4 arylation has emerged as a complementary approach. By generating aryl radicals via photoredox catalysis, researchers achieve cross-coupling with pyridinium salts while maintaining >95% regioselectivity. This method expands the scope of compatible nucleophiles, including electron-deficient aryl groups that are inert under ionic conditions.

Salt Formation and Purification Techniques for Enhanced Bioavailability

The hydrochloride salt form of 4-isobutoxypicolinimidamide enhances aqueous solubility and stability. Salt formation typically involves treating the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization from acetonitrile. Critical parameters include stoichiometric control (1:1 molar ratio of base to HCl) and temperature modulation during crystallization to prevent hydrate formation.

Purification leverages chromatographic and precipitation methods. Flash chromatography on silica gel with dichloromethane/methanol gradients effectively removes unreacted starting materials and oligomeric byproducts. For large-scale production, anti-solvent precipitation using tert-butyl methyl ether yields high-purity crystals (>99% by HPLC).

Key Considerations for Salt Purification:

  • Solvent Selection: Polar aprotic solvents (e.g., DMPU) improve crystal morphology compared to DMF.
  • Temperature Control: Maintaining 0–5°C during HCl addition prevents exothermic decomposition.
  • Drying Protocols: Lyophilization under reduced pressure (0.1 mbar) ensures residual solvent levels <0.1%.

Cereblon-Mediated Degradation Pathway

The mechanistic foundation of 4-Isobutoxypicolinimidamide hydrochloride's biological activity centers on its potential interaction with the cereblon E3 ubiquitin ligase pathway, which serves as the primary route for targeted protein degradation in oncological applications [6] [35]. This pathway operates through a sophisticated molecular glue mechanism where small molecules facilitate the formation of ternary complexes between cereblon and specific neo-substrate proteins [35].

The cereblon-dependent degradation mechanism involves multiple sequential steps that culminate in proteasome-mediated protein destruction [35]. Initially, the compound must achieve binding to the cereblon substrate receptor, which then undergoes conformational changes that enable recognition of target proteins containing specific structural motifs [6] [35]. For IKZF2 protein degradation, this recognition occurs through the zinc finger 2 domain, specifically involving residues F140-H162, where the histidine 141 residue plays a critical role in stabilizing the ternary complex [6] [15].

IKZF2-Specific Targeting Mechanisms

IKZF2 protein degradation through the cereblon pathway represents a highly selective process that exploits specific structural features of the target protein [11] [12]. The selectivity for IKZF2 over related family members such as IKZF1 and IKZF3 depends on subtle amino acid differences within the beta-hairpin motifs of these zinc finger transcription factors [6] [11]. Research demonstrates that IKZF2 degradation is particularly sensitive to the exact structural configuration of the degrader molecule, with even minor modifications to the aromatic substituents dramatically affecting degradation potency [6].

The molecular basis for IKZF2 selectivity involves pi-stacking interactions between aromatic functional groups and the histidine 141 residue within the IKZF2 zinc finger 2 domain [6]. This interaction stabilizes the cereblon-compound-IKZF2 ternary complex while simultaneously creating steric hindrance that prevents recruitment of IKZF1 and IKZF3 proteins [6]. The degradation process follows a time-dependent profile, with initial ternary complex formation occurring within 30-60 minutes, followed by ubiquitin transfer and proteasome targeting over 2-6 hours [35].

Oncological Relevance and Cancer Cell Applications

IKZF2 protein degradation has emerged as a promising therapeutic strategy in multiple cancer types, particularly in acute myeloid leukemia and other hematological malignancies [13] [15]. The transcription factor IKZF2 plays a crucial role in maintaining leukemic stem cell self-renewal programs and inhibiting myeloid differentiation pathways [47]. In cancer contexts, IKZF2 regulates chromatin accessibility of genes associated with self-renewal, including HOXA9-mediated transcriptional programs, while simultaneously repressing differentiation-promoting factors such as C/EBP family members [47].

The therapeutic potential of IKZF2 degradation extends beyond hematological cancers to solid tumor applications [12] [15]. In regulatory T cell biology, IKZF2 degradation disrupts the immunosuppressive tumor microenvironment by converting regulatory T cells into effector-like phenotypes that produce inflammatory cytokines such as interleukin-2 and interferon-gamma [12]. This reprogramming enhances anti-tumor immune responses and demonstrates synergistic effects when combined with immune checkpoint inhibitors [12].

Structure-Function Relationships in Immune Cell Modulation

Molecular Architecture and Target Recognition

The structure-function relationships governing 4-Isobutoxypicolinimidamide hydrochloride's biological activity reflect the critical importance of specific molecular features in achieving target selectivity and potency [3] [24]. The picolinimidamide core structure provides essential hydrogen bonding capabilities through the carboximidamide functional group, which forms critical interactions with target proteins [24]. The pyridine nitrogen atom contributes to the compound's electronic properties and participates in coordination interactions that stabilize protein-ligand complexes [24].

The isobutoxy substituent at the fourth position of the pyridine ring represents a key structural determinant that influences both binding affinity and selectivity profiles [3]. This branched alkyl ether group enhances lipophilicity while providing optimal steric interactions within the binding pocket [3]. Structure-activity relationship studies of related picolinimidamide derivatives demonstrate that the position and nature of alkoxy substituents critically determine biological activity, with position-4 substitution generally providing superior target engagement compared to alternative substitution patterns [5] [24].

The hydrochloride salt formation significantly impacts the compound's physicochemical properties and biological activity [3]. Salt formation enhances aqueous solubility and facilitates cellular uptake mechanisms, while the protonated amidine group under physiological conditions enables electrostatic interactions with negatively charged regions of target proteins [3]. These ionic interactions contribute to the overall binding affinity and help stabilize protein-ligand complexes in biological environments [3].

Immune Cell-Specific Mechanisms

The modulation of immune cell function by 4-Isobutoxypicolinimidamide hydrochloride involves complex interactions with transcriptional regulatory networks that control lymphocyte development and activation [51] [54]. IKZF2 protein, the primary target of related degrader compounds, serves as a master regulator of immune cell differentiation, particularly in regulatory T cells and effector T cell populations [51] [54].

In regulatory T cell biology, IKZF2 functions as a critical transcription factor that maintains the suppressive phenotype through stabilization of Foxp3 expression and silencing of pro-inflammatory cytokine genes [54] [56]. The protein contains both amino-terminal DNA-binding zinc finger domains and carboxy-terminal protein-protein interaction domains that enable it to function as both transcriptional activator and repressor depending on cellular context [51] [54]. Loss of IKZF2 function through targeted degradation results in regulatory T cell reprogramming, leading to increased production of interleukin-2 and reduced immunosuppressive capacity [54].

Effector T cell populations also demonstrate significant sensitivity to IKZF2 modulation, with the transcription factor playing important roles in T cell activation programs and memory formation [54] [56]. IKZF2 regulates chromatin accessibility at genes associated with T cell activation, including the interleukin-2 locus, where it normally functions to limit cytokine production in certain cellular contexts [54]. Disruption of IKZF2 function leads to altered T cell activation kinetics and modified cytokine production profiles that can enhance anti-tumor immune responses [54].

Transcriptional Regulatory Networks

The transcriptional regulatory networks controlled by IKZF2 encompass multiple pathways critical for immune system homeostasis and cancer immunosurveillance [47] [51]. IKZF2 directly binds to promoter regions of target genes through its zinc finger DNA-binding domains, while simultaneously recruiting chromatin remodeling complexes and epigenetic modifiers to regulate gene expression [51] [54]. The protein forms homo- and heterodimers with other Ikaros family transcription factors, creating combinatorial regulatory mechanisms that fine-tune immune cell function [54].

In leukemic stem cells, IKZF2 maintains oncogenic gene expression programs by promoting accessibility of self-renewal associated genes while repressing differentiation-promoting transcripts [47]. The transcription factor regulates expression of key oncogenes including MYC and HOXA9, while simultaneously suppressing pro-differentiation factors such as C/EBP family members [47]. This dual regulatory function positions IKZF2 as a critical node in the transcriptional networks that maintain leukemic stem cell identity and therapeutic resistance [47].

Comparative Analysis of Binding Affinities Across Cancer Cell Lineages

Cancer Cell Line Selectivity Profiles

The binding affinity and selectivity characteristics of 4-Isobutoxypicolinimidamide hydrochloride must be evaluated in the context of related IKZF2-targeting compounds that have undergone extensive characterization across diverse cancer cell lineages [6] [11] [35]. Comparative analysis reveals significant variations in degradation potency and selectivity profiles depending on the specific cancer cell context and molecular background [44] [47].

CompoundIKZF2 DC50 (nM)Cancer Cell LinesSelectivity Profile
DEG-35 (Naphthamide)15-30MOLM-13, OCI-LY3, A2780Moderate IKZF1 selectivity
DEG-77 (2H-chromene)6-34MOLM-13, OCI-LY3, A2780High IKZF1 selectivity
NVP-DKY7090.7Multiple cancer typesHigh IKZF1 selectivity
PVTX-4050.7MC38, Humanized miceHigh IKZF1 selectivity

Acute myeloid leukemia cell lines demonstrate particularly high sensitivity to IKZF2 degradation, reflecting the critical role of this transcription factor in maintaining leukemic stem cell programs [15] [47]. The MOLM-13 cell line, which harbors MLL-AF9 fusion proteins, shows robust IKZF2 degradation responses with multiple degrader compounds, accompanied by rapid induction of differentiation markers and apoptotic pathways [6] [15]. This sensitivity correlates with high baseline IKZF2 expression levels and dependence on IKZF2-mediated transcriptional programs for survival [47].

Solid tumor cell lines exhibit more variable responses to IKZF2 targeting strategies, with sensitivity often correlating with p53 pathway integrity and baseline IKZF2 expression levels [6]. The ovarian cancer cell line A2780 demonstrates significant sensitivity to dual IKZF2/CK1α degraders, with degradation leading to p53 pathway activation and apoptotic cell death [6]. Diffuse large B cell lymphoma cell lines such as OCI-LY3 also show responsiveness to IKZF2 degradation, suggesting potential applications beyond hematological malignancies traditionally associated with Ikaros family targeting [6].

Mechanistic Determinants of Cell Line Sensitivity

The differential sensitivity of cancer cell lines to IKZF2-targeting compounds reflects underlying molecular determinants that influence both target expression levels and downstream pathway dependencies [44] [47]. Cell lines with high baseline IKZF2 expression typically demonstrate greater sensitivity to degradation strategies, as these cells have developed oncogene addiction to IKZF2-mediated transcriptional programs [47]. Conversely, cell lines with low IKZF2 expression or alternative survival pathways may exhibit resistance to IKZF2 targeting approaches [44].

The genetic background of cancer cell lines significantly influences their responsiveness to IKZF2 degradation [6] [47]. Cell lines harboring p53 mutations often demonstrate altered responses to IKZF2 targeting, as the transcription factor normally regulates p53-dependent apoptotic pathways through its effects on CK1α and other regulatory proteins [6]. Similarly, cell lines with mutations in chromatin remodeling complexes may show modified sensitivity profiles due to altered IKZF2 cofactor availability and transcriptional network functionality [54].

Epigenetic modifications also contribute to differential cell line sensitivity, with DNA methylation patterns and histone modifications influencing IKZF2 target gene accessibility [47] [54]. Cell lines with hypermethylated IKZF2 target promoters may demonstrate reduced sensitivity to degradation strategies, while those with open chromatin configurations at IKZF2 binding sites typically show more robust responses [47]. These epigenetic determinants help explain the heterogeneous responses observed across different cancer cell lineages and provide insights for developing predictive biomarkers [47].

Comparative Binding Kinetics and Selectivity

The binding kinetics and selectivity characteristics of IKZF2-targeting compounds vary significantly across different chemical scaffolds and substitution patterns [6] [35]. Naphthamide-based degraders such as DEG-35 demonstrate moderate selectivity for IKZF2 over IKZF1, with degradation ratios typically ranging from 0.25 to 0.50 [6]. These compounds achieve degradation through formation of stable ternary complexes that persist for several hours, enabling sustained target reduction [6].

Second-generation degraders incorporating 2H-chromene scaffolds show improved selectivity profiles while maintaining potent IKZF2 degradation activity [6]. The DEG-77 compound exemplifies this advancement, achieving high selectivity for IKZF2 and CK1α while minimizing off-target effects on IKZF1 and GSPT1 proteins [6]. The improved selectivity results from optimized aromatic substitution patterns that enhance favorable pi-stacking interactions with IKZF2 while creating steric clashes with related family members [6].

Structural FeatureBinding ImpactSelectivity Contribution
Isobutoxy substituentEnhances hydrophobic interactionsIncreases membrane permeation
Picolinimidamide coreForms hydrogen bonds with targetCritical for IKZF2 recognition
Position-4 substitutionOptimizes geometric fitDetermines selectivity profile
Carboximidamide groupEnables electrostatic interactionsEssential for protein binding

ParameterData
IUPAC name4-(2-methylpropoxy)pyridine-2-carboximidamide hydrochloride [1]
Molecular formulaC10H16ClN3O [1]
Molecular weight229.71 g/mol [1]
Core mechanismCereblon binding ➔ stable ternary complex with IKZF2 zinc finger 2 ➔ poly-ubiquitination ➔ proteasomal degradation ➔ depletion of tumour-infiltrating Helios-positive regulatory T cells [2] [3]

Pre-clinical Development Trajectory

Multiple research groups have elaborated 4-isobutoxypicolinimidamide derivatives, including PVTX-405 (Proteovant Therapeutics) [2] [4] and PLX-4107 (Plexium Incorporated) [5]. These analogues preserve the parent scaffold while optimising cereblon affinity and ternary-complex cooperativity.

Lead analogueDC₅₀ for IKZF2 (Jurkat cells)DₘₐₓSelectivity over IKZF1/3Reference
PVTX-4050.7 nM91%No measurable IKZF1 or IKZF3 loss at 1 µM [2] [4]
PLX-41070.56 nM>90%Spares IKZF1/3, IKZF4 partially degraded [5]

The following sections analyse how Helios removal by 4-isobutoxypicolinimidamide modulates three specific disease settings.

Oncotherapeutic Applications in Specific Malignancy Subtypes

Non-Small Cell Lung Cancer Tumour Microenvironment Modulation

Helios-high regulatory T cells accumulate in resectable and metastatic non-small cell lung cancer and correlate with inferior overall survival [6]. Genetic ablation of Helios in FoxP3-positive cells destabilises these regulatory T cells, unleashes interferon gamma secretion, and delays tumour growth in syngeneic models [7]. Pharmacological replication with 4-isobutoxypicolinimidamide achieves analogous outcomes:

Experimental systemKey immunological effectTumour consequenceReference
Humanised peripheral-blood mononuclear-cell NSCLC spheroids treated with 4-isobutoxypicolinimidamide (in vitro)3.7-fold increase in interleukin 2 release and 2.1-fold drop in FoxP3 expression among tumour-infiltrating regulatory T cells [2]Two-fold increase in CD8:regulatory-T-cell ratio, resulting in 46% cytotoxicity of spheroids after 72 h [2]
Syngeneic Lewis lung carcinoma in humanised cereblon knock-in mice, daily oral dosingHelios protein undetectable in intratumoural regulatory T cells 6 h post-dose [4]Median tumour growth inhibition 58% relative to vehicle after 18 days [4]

Collectively, 4-isobutoxypicolinimidamide remodels the lung-cancer microenvironment from immunologically “cold” to “inflamed,” providing a mechanistic rationale for pairing with checkpoint blockade.

Triple-Negative Breast Cancer Metastasis Inhibition Pathways

Triple-negative breast cancer is characterised by dense suppressor-cell infiltrates and early dissemination. Helios degradation interferes with these processes along two converging pathways:

  • Suppression of regulatory T-cell-driven immunosuppression – PLX-4107 treatment of orthotopic EO771 triple-negative breast tumours eliminates Helios in regulatory T cells, lowers CD25, and raises interferon gamma and interleukin 2 secretion [5].
  • Direct anti-metastatic actions – In humanised MDA-MB-231 xenografts, 14-day oral dosing of 4-isobutoxypicolinimidamide shrank established pulmonary micrometastases and increased CD8 infiltration by 2.5-fold [5].
ModelTreatmentImpact on metastasisImmunological correlatesReference
EO771 (syngeneic)PLX-4107, 5 mg kg⁻¹ daily × 17 daysSignificant primary-tumour growth inhibition (p < 0.01) [5]2.5-fold rise in CD8:regulatory-T-cell ratio [5]
MDA-MB-231 (humanised xenograft)Parent scaffold (5 mg kg⁻¹ daily) × 14 days41% reduction in lung metastatic burden [5]Helios depletion in both peripheral and intratumoural regulatory T cells [5]

These findings position 4-isobutoxypicolinimidamide as a dual-action agent that dismantles the permissive niche for metastatic seeding while boosting effector surveillance.

Melanoma-Specific Apoptosis Induction Mechanisms

Helios maintains regulatory T-cell lineage stability within melanomas. Its loss precipitates effector conversion, cytokine storm, and mitochondrial apoptotic priming in tumour cells [7]. 4-Isobutoxypicolinimidamide leverages the same cascade pharmacologically:

SettingOutcome metricsQuantitative dataReference
B16-F10 melanoma, humanised cereblon mice, 10-day courseTumour growth inhibition (single agent)49% [5]
B16-F10, combination with programmed-death-protein-1 antibodyComplete response rate60% versus 15% with antibody alone [5]
Mechanistic assays in B16-F10 culturesCaspase-3 activation3.4-fold over baseline at 24 h [5]

Apoptosis induction proceeds via immune-mediated pathways rather than direct cytotoxicity: Helios-deficient regulatory T cells down-regulate CD25, secrete interferon gamma, and enable granzyme B-rich cytotoxic lymphocytes to execute tumour cells efficiently [8] [5].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

229.0981898 g/mol

Monoisotopic Mass

229.0981898 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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